

# An In-depth Technical Guide to the Physical and Chemical Properties of (+)-Lupinine

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## Compound of Interest

Compound Name: (+)-Lupinine

Cat. No.: B1675505

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## Introduction

**(+)-Lupinine** is a naturally occurring quinolizidine alkaloid found predominantly in plants of the *Lupinus* (lupin) genus. As a member of this class of compounds, it has garnered significant interest within the scientific community due to its biological activities, including its role as a reversible inhibitor of acetylcholinesterase (AChE). This property positions **(+)-lupinine** and its derivatives as potential candidates for the development of therapeutics for neurodegenerative diseases such as Alzheimer's disease. This technical guide provides a comprehensive overview of the physical and chemical properties of **(+)-Lupinine**, detailed experimental protocols for their determination, and a summary of its known biological interactions.

## Physical and Chemical Properties

The fundamental physical and chemical characteristics of **(+)-Lupinine** are summarized in the tables below, providing a consolidated reference for researchers.

## General and Physical Properties

Property	Value	Source(s)
Molecular Formula	C <sub>10</sub> H <sub>19</sub> NO	[1]
Molecular Weight	169.26 g/mol	[1]
Melting Point	68.5-69.2 °C	[1]
Boiling Point	270 °C	[1][2]
Appearance	Light brown orange crystalline powder	[1]
Solubility	Soluble in water, alcohol, chloroform, and ether.	[1]
Specific Optical Rotation [ $\alpha$ ] <sub>D<sup>26</sup></sub>	While a specific value for (+)-Lupinine is not readily available in the cited literature, a derivative, (1S,9aR)-1-(Azidomethyl)Octahydro-1H-Quinolizine, has a reported specific rotation of [ $\alpha$ ] <sub>D<sup>26</sup></sub> -29.85 (c 2.4, chloroform). This suggests that the parent compound, (+)-Lupinine, would exhibit a positive specific rotation.	[3]

## Spectroscopic Data

<sup>1</sup>H NMR (400 MHz, CDCl<sub>3</sub>)

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment	Source(s)
4.12	dd	10.45, 4.12	H11	[4]

<sup>13</sup>C NMR

Detailed experimental  $^{13}\text{C}$  NMR data for **(+)-Lupinine** was not explicitly available in the provided search results. However,  $^{13}\text{C}$  NMR spectroscopy is a standard technique for the structural elucidation of lupin alkaloids.

Infrared (IR) Spectroscopy (KBr Pellet)

Wavenumber ( $\text{cm}^{-1}$ )	Description	Source(s)
2850-2700	Bohlmann's bands (trans-quinolizidine)	[5]
1640	Conjugated Carbonyl, $\text{C}=\text{O}$	[5]
1580	$\text{C}=\text{C}$	[5]

## Experimental Protocols

This section outlines detailed methodologies for the determination of key physical and chemical properties of **(+)-Lupinine**.

### Determination of Melting Point

The melting point of a crystalline solid is a critical indicator of its purity.

Apparatus:

- Melting point apparatus (e.g., Thomas-Hoover Uni-Melt)
- Capillary tubes
- Mortar and pestle

Procedure:

- Ensure the **(+)-Lupinine** sample is completely dry and finely powdered. If necessary, grind the crystals using a mortar and pestle.
- Pack the dry powder into a capillary tube to a height of 2-3 mm.

- Place the capillary tube in the heating block of the melting point apparatus.
- Heat the block rapidly to a temperature approximately 15-20 °C below the expected melting point of 68 °C.
- Decrease the heating rate to 1-2 °C per minute to allow for accurate observation.
- Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire sample becomes a clear liquid (the end of the melting range). A pure sample should exhibit a sharp melting range of 1-2 °C.

## Determination of Specific Optical Rotation

Optical rotation is a fundamental property of chiral molecules like **(+)-Lupinine**.

Apparatus:

- Polarimeter
- Sodium lamp (589 nm)
- Polarimeter cell (1 dm)
- Volumetric flask
- Analytical balance

Procedure:

- Accurately weigh a sample of **(+)-Lupinine** and dissolve it in a suitable solvent (e.g., chloroform) in a volumetric flask to a known concentration (c, in g/mL).
- Calibrate the polarimeter with a blank solvent-filled cell.
- Fill the polarimeter cell with the **(+)-Lupinine** solution, ensuring no air bubbles are present in the light path.
- Place the cell in the polarimeter and measure the observed rotation ( $\alpha$ ) at a constant temperature (typically 20 °C).

- Calculate the specific rotation  $[\alpha]$  using the formula:  $[\alpha] = \alpha / (l * c)$  where:
  - $\alpha$  is the observed rotation in degrees.
  - $l$  is the path length of the cell in decimeters (dm).
  - $c$  is the concentration of the solution in g/mL.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of **(+)-Lupinine**.

### <sup>1</sup>H NMR Spectroscopy Protocol:

- Sample Preparation: Dissolve approximately 5-10 mg of **(+)-Lupinine** in about 0.7 mL of deuterated chloroform (CDCl<sub>3</sub>).
- Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
- Data Acquisition: Acquire the <sup>1</sup>H NMR spectrum at room temperature. The number of scans can be adjusted to achieve an adequate signal-to-noise ratio.
- Data Processing: Process the raw data by applying a Fourier transform. Reference the spectrum to the residual solvent peak of CDCl<sub>3</sub> ( $\delta$  7.26 ppm). Integrate the signals and determine the chemical shifts, multiplicities, and coupling constants.

## Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule.

### KBr Pellet Method Protocol:

- Sample Preparation: Grind 1-2 mg of dry **(+)-Lupinine** with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar until a fine, homogeneous powder is obtained.
- Pellet Formation: Transfer the powder to a pellet press die and apply pressure (typically 8-10 tons) to form a thin, transparent pellet.

- **Data Acquisition:** Place the KBr pellet in the sample holder of an FTIR spectrometer and acquire the spectrum, typically in the range of 4000-400  $\text{cm}^{-1}$ .
- **Data Analysis:** Identify the characteristic absorption bands corresponding to the functional groups present in **(+)-Lupinine**.

## Biological Activity: Acetylcholinesterase Inhibition

**(+)-Lupinine** is a known inhibitor of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine.

## Acetylcholinesterase Inhibition Assay (Ellman's Method)

This colorimetric assay is a standard method for quantifying AChE activity and inhibition.

Materials:

- Acetylcholinesterase (AChE) from a suitable source (e.g., electric eel)
- Acetylthiocholine iodide (ATCI) as the substrate
- 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
- Phosphate buffer (pH 8.0)
- **(+)-Lupinine** solution of varying concentrations
- 96-well microplate reader

Procedure:

- **Reagent Preparation:**
  - Prepare a stock solution of AChE in phosphate buffer.
  - Prepare a stock solution of ATCI in deionized water.
  - Prepare a stock solution of DTNB in phosphate buffer.

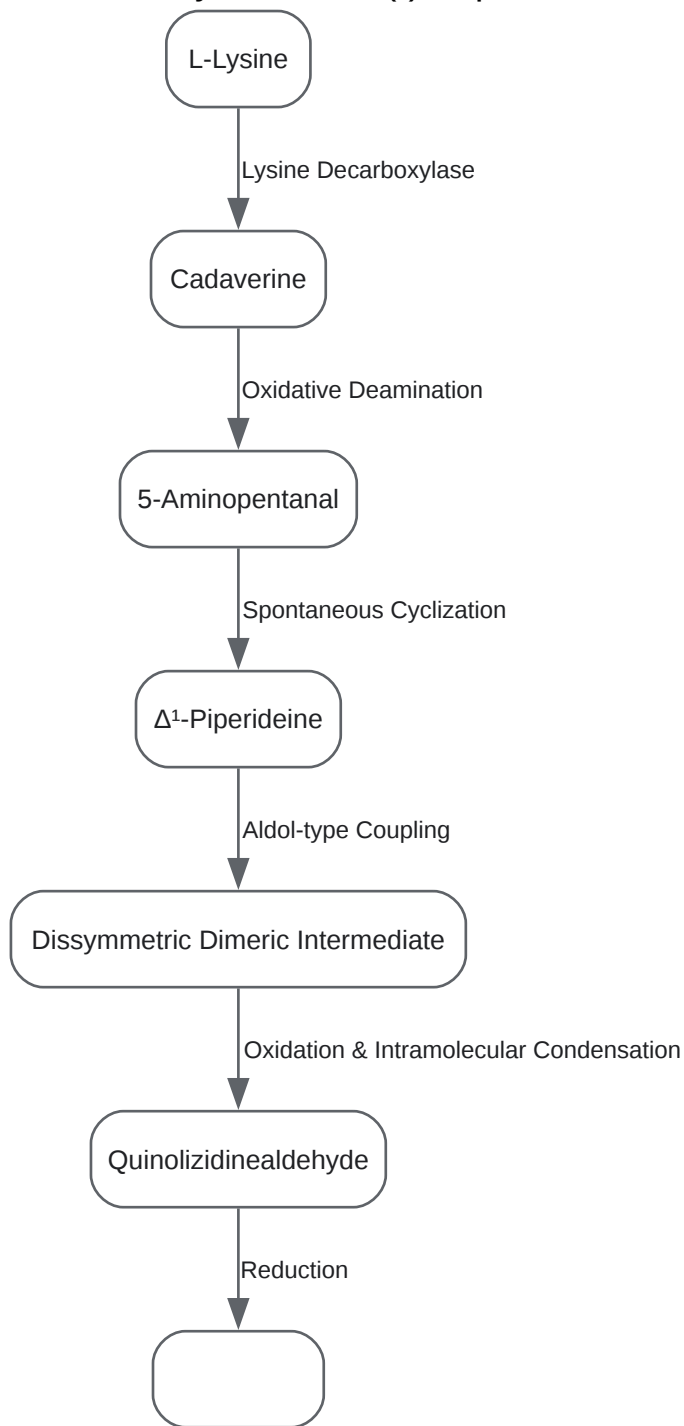
- Prepare serial dilutions of **(+)-Lupinine** in the appropriate solvent.
- Assay Protocol (in a 96-well plate):
  - Blank: 150  $\mu$ L Phosphate Buffer + 10  $\mu$ L DTNB + 10  $\mu$ L ATCI.[6]
  - Control (100% activity): 140  $\mu$ L Phosphate Buffer + 10  $\mu$ L AChE solution + 10  $\mu$ L DTNB + 10  $\mu$ L solvent for the test compound.[6]
  - Test Sample (with inhibitor): 140  $\mu$ L Phosphate Buffer + 10  $\mu$ L AChE solution + 10  $\mu$ L DTNB + 10  $\mu$ L **(+)-Lupinine** solution.[6]
- Pre-incubation: Mix the components (except ATCI) in the wells and incubate for 10 minutes at 25°C.[6]
- Reaction Initiation: Add 10  $\mu$ L of the ATCI solution to all wells except the blank to start the reaction.[6]
- Kinetic Measurement: Immediately measure the increase in absorbance at 412 nm every minute for 10-15 minutes using a microplate reader.[6] The rate of the color change is proportional to the AChE activity.
- Calculation of Inhibition: The percentage of inhibition can be calculated by comparing the rate of the reaction in the presence of **(+)-Lupinine** to the rate of the control reaction.

## Mandatory Visualizations

### Biosynthesis of (-)-Lupinine

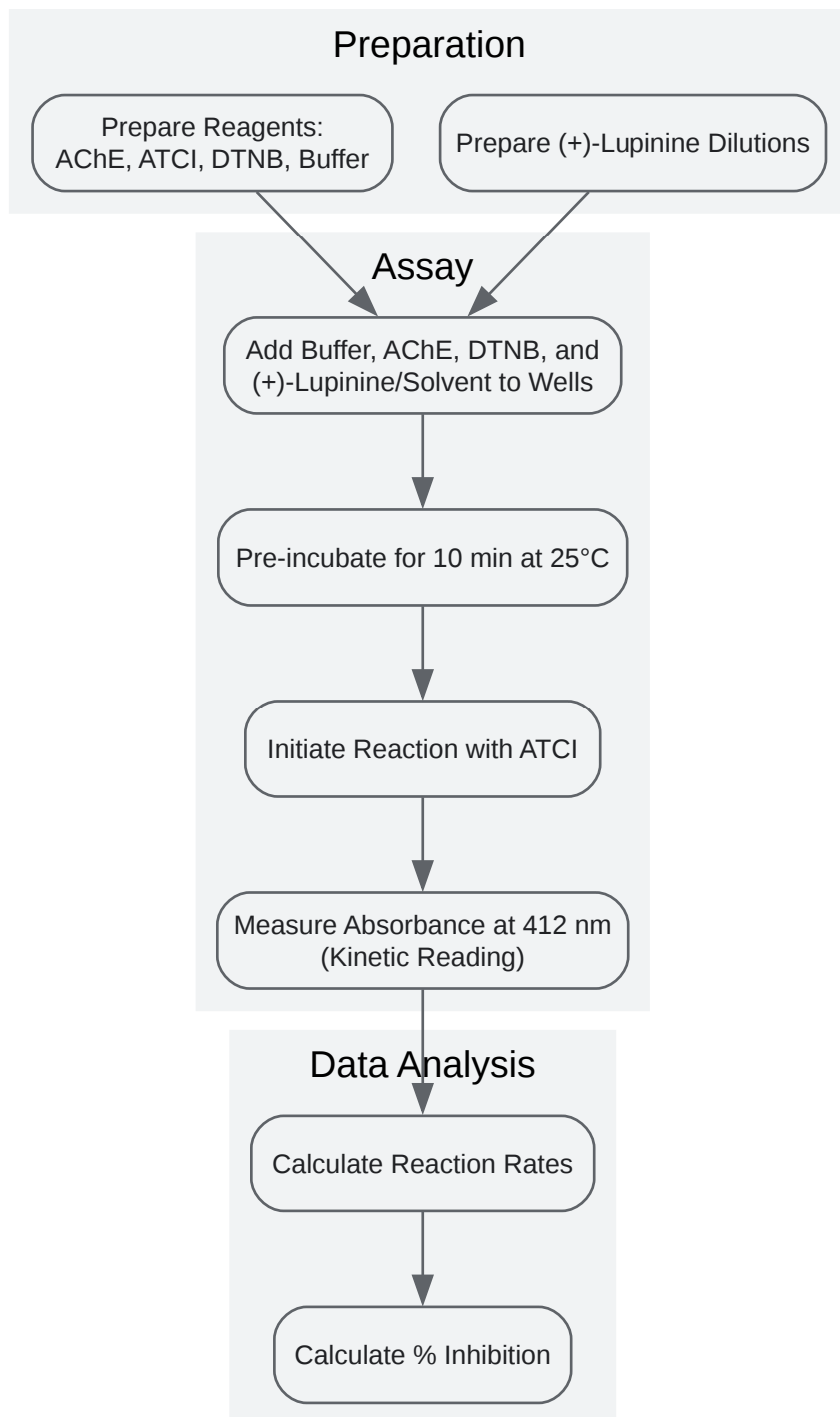
The following diagram illustrates the biosynthetic pathway of (-)-Lupinine starting from L-Lysine.  
[7][8][9]

## Biosynthesis of (-)-Lupinine

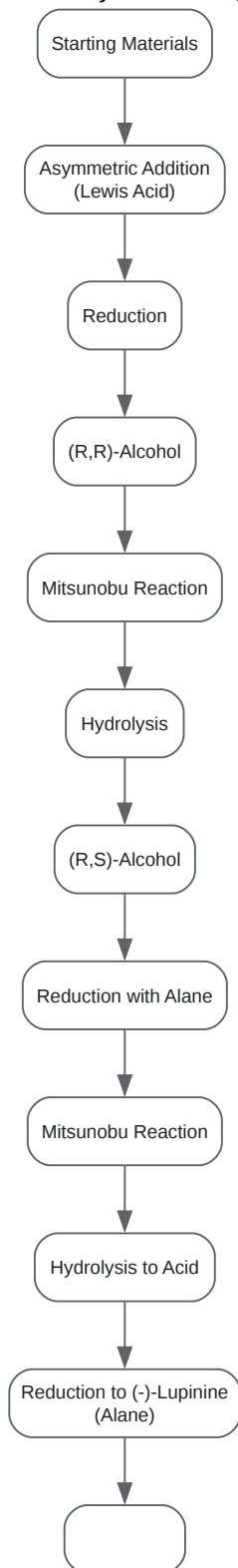




## Acetylcholinesterase Inhibition Assay Workflow



## Enantioselective Synthesis of (-)-Lupinine

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